molecular formula C6H2BrClF2 B1523938 5-Bromo-1-chloro-2,3-difluorobenzene CAS No. 1060813-07-1

5-Bromo-1-chloro-2,3-difluorobenzene

Cat. No.: B1523938
CAS No.: 1060813-07-1
M. Wt: 227.43 g/mol
InChI Key: NDUBECXVUHRWLM-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-difluorobenzene: is an organic compound with the molecular formula C6H2BrClF2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-1-chloro-2,3-difluorobenzene is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to introduce halogen atoms into drug candidates, which can enhance their pharmacokinetic properties and biological activity .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in the development of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2,3-difluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions .

Comparison with Similar Compounds

  • 1-Bromo-2,3-difluorobenzene
  • 1-Chloro-2,3-difluorobenzene
  • 1-Bromo-3-chloro-2,4-difluorobenzene
  • 1-Bromo-4-chloro-2,3-difluorobenzene

Comparison: 5-Bromo-1-chloro-2,3-difluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective reactions that may not be possible with compounds containing only one type of halogen .

Properties

IUPAC Name

5-bromo-1-chloro-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBECXVUHRWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679213
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060813-07-1
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4,5-difluoroaniline (2.1 g, 12.96 mmol) in hydrobromic acid (40% in H2O, 18.7 mL) was added dropwise a solution of sodium nitrite (0.96 g, 13.6 mol) in 7.5 mL H2O at 0° C. Then the mixture was poured into a solution of copper(I) bromide (3.5 g, 23.7 mmol) in hydrobromic acid (40% in H2O, 15 mL) at 0° C. The cooling bath was then removed and the mixture was heated at 60° C. overnight. After cooling, the mixture was basified with a solution 2N NaOH solution to pH=9 and diluted with CH2Cl2. After separation, the combined organic layers were washed with brine, dried over Na2SO4 and then concentrated to get crude product, which was purified by column with PE/EtOAc (from 100:1 to 20:1) as eluant to afford 2 g product. Yield 68.3%; 1H NMR (400 MHz, CDCl3): δ 7.37-7.35 (m, 1 H), 7.30-7.25 (m, 1 H) ppm.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Yield
68.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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